molecular formula C21H29N5O B15097768 2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097768
M. Wt: 367.5 g/mol
InChI Key: CGZCKCPQKWQEJF-UHFFFAOYSA-N
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Description

2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the condensation of an appropriate diamine with a dicarbonyl compound, followed by further functionalization steps. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline core. Subsequent alkylation and amination steps are used to introduce the butyl and hexyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-butyl-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and hexyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

2-amino-1-butyl-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H29N5O/c1-3-5-7-10-13-23-21(27)17-18-20(26(19(17)22)14-6-4-2)25-16-12-9-8-11-15(16)24-18/h8-9,11-12H,3-7,10,13-14,22H2,1-2H3,(H,23,27)

InChI Key

CGZCKCPQKWQEJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N

Origin of Product

United States

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